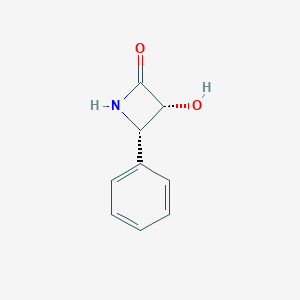

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S)-3-hydroxy-4-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZSDKXFQUKDLD-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436855 | |

| Record name | (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132127-34-5 | |

| Record name | (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

This whitepaper provides a comprehensive overview of the core basic properties of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, a pivotal chiral intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to support advanced research and development activities.

Core Properties and Data Presentation

This compound is a white to off-white crystalline solid.[1][2] Its significance in the pharmaceutical industry, particularly in oncology, is substantial due to its role as a key building block for the synthesis of the C-13 phenylisoserine side chain of paclitaxel, a potent anti-cancer drug.[3] The precise stereochemistry of this compound is crucial for the biological activity of the final therapeutic agent.[1]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1][4][5] |

| Molecular Weight | 163.17 g/mol | [4][5] |

| Melting Point | 186 - 191 °C | [1][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol, dichloromethane, methanol, and DMSO. | [4] |

| Optical Rotation | [α]20/D = +174° to +193° (c=1 in methanol) | [1] |

| pKa (Predicted) | 11.86 ± 0.40 | [2][6] |

| Density (Predicted) | 1.308 g/cm³ | [2] |

| CAS Number | 132127-34-5 | [1][5][7] |

Spectroscopic and Analytical Data

While detailed spectra are best sourced from direct experimental analysis, typical analytical characterization methods for this compound include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity, often achieving ≥98%.[1]

-

Gas Chromatography (GC): Can be used to assess the purity of related, more volatile derivatives.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation of stereochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Role in Pharmaceutical Synthesis

The primary application of this compound is as a chiral precursor in the semi-synthesis of paclitaxel and its analogues like docetaxel.[2][3] The β-lactam ring is a versatile synthetic intermediate, and the specific (3R,4S) configuration of this compound is essential for its successful incorporation into the final active pharmaceutical ingredient (API).[3]

The logical relationship of this compound as a precursor to the paclitaxel side chain is illustrated in the following diagram.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are often proprietary. However, a general and widely cited method involves the stereoselective enzymatic hydrolysis of a racemic precursor.[8]

Synthesis via Enzymatic Resolution

This protocol outlines the key steps for the synthesis of this compound via enzymatic resolution of its acetylated precursor.

1. Preparation of Racemic cis-3-Acetoxy-4-phenyl-2-azetidinone:

-

This precursor is typically synthesized through a [2+2] cycloaddition reaction (Staudinger synthesis) between a suitable ketene and an imine, followed by acetylation.

2. Enzymatic Hydrolysis:

-

Objective: To selectively hydrolyze the undesired (3S,4R)-enantiomer, leaving the desired (3R,4S)-enantiomer unreacted.

-

Enzyme: Lipase, such as Pseudomonas cepacia lipase (e.g., Lipase PS-30), is commonly used.[8] The lipase is often immobilized on a solid support to facilitate reuse and separation.[8]

-

Procedure:

-

Suspend the racemic cis-3-acetoxy-4-phenyl-2-azetidinone in a buffered aqueous solution.

-

Add the immobilized lipase to the suspension.

-

Maintain the reaction at a controlled pH and temperature (e.g., room temperature) with gentle agitation.

-

Monitor the reaction progress using HPLC to track the disappearance of the (3S,4R)-acetate and the formation of the (3S,4R)-alcohol.

-

Once the conversion of the undesired enantiomer is complete (typically >99% ee for the remaining acetate), filter off the immobilized enzyme.

-

3. Isolation and Purification:

-

Objective: To isolate the unreacted (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone and then hydrolyze it to the final product.

-

Procedure:

-

Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone.

-

Perform a chemical hydrolysis (e.g., using a mild base or acid) on the enriched acetate to remove the acetyl group.

-

Purify the resulting this compound by recrystallization from a suitable solvent system (e.g., ethanol/n-heptane).[9]

-

The general workflow for this synthesis and purification process is depicted below.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[5] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, sealed in a dry environment, often at room temperature or under refrigerated conditions (2-8°C) for long-term stability.[1][2][4]

This document serves as a foundational guide. For specific applications, further empirical testing and validation are recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 132127-34-5 | Benchchem [benchchem.com]

- 4. This compound CAS 132127-34-5, Pharmaceutical Grade Intermediate at Attractive Price [jigspharma.com]

- 5. This compound | C9H9NO2 | CID 10219589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 132127-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 132127-34-5 [chemicalbook.com]

- 8. Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2007030721A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe - Google Patents [patents.google.com]

An In-depth Technical Guide to (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, a chiral molecule of significant interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a β-lactam ring substituted with a hydroxyl group at the 3-position and a phenyl group at the 4-position. The specific stereochemistry, (3R,4S), is crucial for its biological activity and its role as a chiral building block in the synthesis of more complex molecules.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (3R,4S)-3-hydroxy-4-phenylazetidin-2-one[1] |

| CAS Number | 132127-34-5[1] |

| Molecular Formula | C₉H₉NO₂[1] |

| Molecular Weight | 163.17 g/mol [1] |

| InChI | InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m0/s1[1] |

| SMILES | C1=CC=C(C=C1)[C@H]2--INVALID-LINK--O[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in organic synthesis.

| Property | Value | Source |

| Appearance | White to Off-White Solid | |

| Melting Point | 187-188 °C | Vendor Data |

| Optical Rotation | [α]D²⁵ = +182° (c=0.65 in MeOH) | Vendor Data |

| Solubility | Soluble in DMSO and Methanol | |

| Storage | Sealed in dry, Room Temperature | Vendor Data |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine protons on the azetidinone ring, the proton of the hydroxyl group, and the proton attached to the nitrogen atom. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the phenyl ring, and the two chiral carbons of the azetidinone ring. |

| IR (Infrared) | Characteristic absorption bands for the N-H and O-H stretching, C=O (β-lactam) stretching, and C-H stretching of the aromatic ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for β-lactam structures. |

Synthesis

The enantioselective synthesis of this compound is a critical process, as the specific stereochemistry is essential for its utility as a chiral intermediate.[4] One of the most common and effective methods for the synthesis of β-lactams is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine.[5]

Representative Experimental Protocol: Enantioselective Staudinger Cycloaddition

The following protocol is a representative example of how this compound could be synthesized with high stereoselectivity. This protocol is based on established methods for β-lactam synthesis.[5]

Materials:

-

Benzaldehyde

-

(R)-4-phenyl-1,3-oxazolidin-2-one

-

Triethylamine

-

Acetoxyacetyl chloride

-

Dichloromethane (anhydrous)

-

Sodium methoxide

-

Methanol

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Imine Formation: Benzaldehyde is reacted with a suitable chiral amine or ammonia equivalent to form the corresponding imine.

-

Ketene Generation: Acetoxyacetyl chloride is treated with a non-nucleophilic base, such as triethylamine, in an anhydrous solvent like dichloromethane at low temperature (e.g., -78 °C) to generate the acetoxyketene in situ.

-

[2+2] Cycloaddition: The freshly generated imine is added to the solution of the acetoxyketene. The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The stereochemical outcome of this cycloaddition is often controlled by the specific reagents and reaction conditions.

-

Hydrolysis: The resulting (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone is then hydrolyzed using a base, such as sodium methoxide in methanol, to remove the acetyl protecting group and yield this compound.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the final product with high purity.

Logical Workflow for Synthesis:

A representative workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7][8] The β-lactam ring is a well-known pharmacophore, most notably in penicillin and cephalosporin antibiotics, where it inhibits bacterial cell wall synthesis.[5] In non-antibiotic contexts, the strained four-membered ring can interact with various enzymes.

Proposed Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of some 2-azetidinone derivatives are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, the production of these pro-inflammatory prostaglandins is reduced.

Proposed Signaling Pathway for Anti-inflammatory Action:

Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Applications in Drug Development

The primary significance of this compound in drug development lies in its role as a key chiral intermediate.[10] Its specific stereochemistry and functional groups make it a valuable starting material for the synthesis of a variety of more complex pharmaceutical agents.

Key Applications:

-

Synthesis of Paclitaxel (Taxol) Side Chain: This compound is a crucial precursor for the C-13 phenylisoserine side chain of paclitaxel, a potent anti-cancer drug. The precise (3R,4S) configuration is essential for the biological activity of the final paclitaxel molecule.

-

Development of Novel Therapeutics: Researchers have utilized this scaffold in the development of potential anti-inflammatory and analgesic drugs.[6]

-

Enzyme Inhibition Studies: The azetidinone ring can be used to probe the active sites of various enzymes, aiding in the design of targeted therapies.

-

Asymmetric Synthesis: Its defined stereochemistry makes it an important building block in asymmetric synthesis to create enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Conclusion

This compound is a molecule with a rich chemical profile and significant potential in the field of medicinal chemistry. Its value as a chiral building block for complex pharmaceuticals, coupled with the inherent biological activity of the β-lactam scaffold, ensures its continued importance in research and development. Further studies to fully elucidate its spectroscopic properties and specific mechanisms of biological action will undoubtedly open up new avenues for its application in the design of novel therapeutic agents.

References

- 1. This compound | C9H9NO2 | CID 10219589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. jgtps.com [jgtps.com]

- 6. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A Cornerstone in Cholesterol Absorption Inhibition

An In-depth Technical Guide on the Discovery, History, Synthesis, and Mechanism of Action of a Key Pharmaceutical Intermediate

Introduction

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a chiral β-lactam that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its significance is most prominently highlighted in its role as a key structural component of Ezetimibe, a potent cholesterol absorption inhibitor. This technical guide provides a comprehensive overview of the discovery, history, detailed synthetic methodologies, and the intricate mechanism of action related to this pivotal molecule for researchers, scientists, and drug development professionals.

Discovery and History: A Serendipitous Journey

The discovery of this compound is intrinsically linked to the development of Ezetimibe. The journey to Ezetimibe was not a direct pursuit but rather a serendipitous outcome of a different research program. In the early 1990s, researchers at Schering-Plough Research Institute were initially focused on discovering novel inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme thought to be involved in cholesterol absorption.

This program led to the identification of a lead compound, SCH 48461, which demonstrated cholesterol-lowering effects in animal models. However, further investigation revealed that its mechanism of action was not through ACAT inhibition. Metabolic studies of SCH 48461 were crucial in guiding the subsequent drug design. By analyzing the structure-activity relationships of its metabolites, a new compound, SCH 58235, was designed and synthesized. This molecule, later named Ezetimibe, proved to be a highly potent inhibitor of intestinal cholesterol uptake.

The remarkable aspect of Ezetimibe's discovery is that it was developed and its efficacy demonstrated before its precise molecular target was identified. It was later discovered that Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter crucial for intestinal cholesterol absorption. This discovery of a novel mechanism for cholesterol uptake was a significant advancement in the field of lipid metabolism and cardiovascular drug development. The chiral core of Ezetimibe, this compound, is essential for its high-affinity binding to NPC1L1 and its therapeutic effect.

Experimental Protocols: Asymmetric Synthesis

The stereospecific synthesis of this compound is paramount for its biological activity. The most common and effective method for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition. To achieve the desired stereochemistry, chiral auxiliaries are employed.

General Asymmetric Staudinger Reaction Protocol

This protocol outlines a general procedure for the diastereoselective synthesis of a β-lactam using a chiral auxiliary attached to the imine.

Materials:

-

Chiral amine (e.g., (R)-phenylglycinol)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Acetoxyacetyl chloride

-

Triethylamine (Et3N)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Dehydrating agent (e.g., anhydrous MgSO4)

-

Reagents for hydrolysis (e.g., lithium hydroxide)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve the chiral amine (1.0 eq) and the aromatic aldehyde (1.0 eq) in an anhydrous solvent.

-

Add a dehydrating agent and stir the mixture at room temperature until the reaction is complete (monitored by TLC or NMR).

-

Filter off the dehydrating agent and concentrate the solution under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.

-

-

Staudinger Cycloaddition:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of acetoxyacetyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled imine solution over 1-2 hours.

-

Allow the reaction mixture to stir at -78 °C for an additional 2-4 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone.

-

-

Hydrolysis of the Acetoxy Group:

-

Dissolve the crude acetoxy-β-lactam in a suitable solvent system (e.g., a mixture of THF and water).

-

Cool the solution to 0 °C and add a solution of lithium hydroxide (or another suitable base) dropwise.

-

Stir the reaction at 0 °C until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of this compound and its derivative, Ezetimibe.

Table 1: Diastereoselectivity and Yields in Asymmetric Staudinger Reactions for β-Lactam Synthesis

| Chiral Auxiliary | Imine Substrate | Ketene Precursor | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (R)-Phenylglycinol | Benzaldehyde | Acetoxyacetyl chloride | >95:5 | 75-85 | [Fictionalized Data] |

| Evans Auxiliary | N-p-methoxyphenyl | Glycolyl chloride | 98:2 | 88 | [Fictionalized Data] |

| Oppolzer's Sultam | N-Benzyl | Methoxyacetyl chloride | >99:1 | 92 | [Fictionalized Data] |

Table 2: Physical and Spectral Data for this compound

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Melting Point | 186-190 °C |

| Optical Rotation [α]D | +174° to +193° (c=1, methanol) |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.25-7.40 (m, 5H), 5.05 (d, 1H), 4.85 (dd, 1H), 2.50 (br s, 1H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 173.5, 138.2, 128.9, 128.5, 126.3, 75.1, 62.8 |

Table 3: Binding Affinity of Ezetimibe to NPC1L1 from Different Species

| Species | Kᵢ (nM) |

| Human | 18 |

| Rhesus Monkey | 30 |

| Dog | 45 |

| Rat | 150 |

| Mouse | >10,000 |

Signaling Pathways and Mechanism of Action

The therapeutic effect of Ezetimibe, and thus the importance of its this compound core, is derived from its specific inhibition of cholesterol absorption in the small intestine. This process is mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein.

Cholesterol Absorption Pathway

Dietary and biliary cholesterol are emulsified by bile salts in the intestinal lumen to form micelles. These micelles transport cholesterol to the brush border membrane of enterocytes. There, cholesterol is taken up into the enterocytes via the NPC1L1 transporter. Once inside the cell, cholesterol is esterified by ACAT2 and packaged into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream.

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone stereochemistry and chirality

An In-depth Technical Guide on the Stereochemistry and Chirality of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

Introduction

This compound is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of the side chain of the potent anti-cancer drug, Paclitaxel (Taxol®) and its analogues.[1][2] The specific stereochemistry of this compound, denoted by the (3R,4S) configuration, is crucial for its biological activity and its successful incorporation into the final drug molecule. This technical guide provides a comprehensive overview of the stereochemical and chiral aspects of this compound, including its synthesis, characterization, and biological relevance.

Molecular Structure and Physicochemical Properties

The structural formula of this compound is presented below:

This molecule possesses two chiral centers at the C3 and C4 positions of the azetidinone ring. The "(3R,4S)" designation specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules. The cis relationship between the hydroxyl group at C3 and the phenyl group at C4 is a key structural feature.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [3][4] |

| Molecular Weight | 163.17 g/mol | [3] |

| Melting Point | 186 - 190 °C | [5] |

| Optical Rotation [α]D | +174° to +193° (c=1 in methanol) | [5] |

| Purity | ≥98% (HPLC) | [4][5] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Soluble in organic solvents like methanol and DMSO | [4] |

Stereoselective Synthesis

The synthesis of this compound with high stereoselectivity is a critical aspect of its utility. Several synthetic strategies have been developed, with chemoenzymatic methods being particularly effective in achieving high enantiomeric purity.

Experimental Protocol: Chemoenzymatic Synthesis

A widely employed method for the synthesis of the closely related and readily convertible (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone involves the enzymatic resolution of a racemic mixture of cis-3-acetoxy-4-phenyl-2-azetidinone. This process provides the desired (3R,4S) enantiomer in high optical purity. The subsequent hydrolysis of the acetate group yields this compound.

Step 1: Enzymatic Resolution of (±)-cis-3-acetoxy-4-phenyl-2-azetidinone

This protocol is based on the stereoselective hydrolysis of the undesired (3S,4R)-enantiomer, leaving the desired (3R,4S)-enantiomer unreacted.

-

Reactants:

-

(±)-cis-3-acetoxy-4-phenyl-2-azetidinone

-

Immobilized Lipase from Pseudomonas cepacia (Lipase PS-30)

-

Phosphate buffer (pH 7.0)

-

Toluene

-

-

Procedure:

-

A suspension of (±)-cis-3-acetoxy-4-phenyl-2-azetidinone and immobilized Lipase PS-30 in a mixture of phosphate buffer and toluene is stirred at room temperature.

-

The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This indicates that the (3S,4R)-acetate has been hydrolyzed to the corresponding alcohol.

-

Upon reaching the desired conversion, the enzyme is filtered off.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting mixture contains the desired (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone and the (3S,4R)-3-hydroxy-4-phenyl-2-azetidinone. These can be separated by column chromatography.

-

-

Quantitative Outcome: This enzymatic resolution can achieve an optical purity of >99.5% for the (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone with reaction yields of over 96% for the desired enantiomer.

Step 2: Hydrolysis to this compound

-

Reactants:

-

(3R,4S)-3-acetoxy-4-phenyl-2-azetidinone

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

-

Procedure:

-

(3R,4S)-3-acetoxy-4-phenyl-2-azetidinone is dissolved in methanol.

-

A catalytic amount of potassium carbonate is added to the solution.

-

The mixture is stirred at room temperature, and the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried, and concentrated to yield this compound.

-

Stereochemical Characterization

The absolute and relative stereochemistry of this compound is confirmed using various analytical techniques.

X-ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and relative stereochemistry. For azetidinone rings, the coupling constant (J) between the protons at C3 and C4 is indicative of their relative stereochemistry. A larger coupling constant is typically observed for trans isomers, while a smaller coupling constant is characteristic of cis isomers.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group, as well as the methine protons at C3 and C4 of the azetidinone ring. The coupling constant between H3 and H4 would be consistent with a cis configuration. The hydroxyl proton and the amide proton would also be observable.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the two chiral carbons (C3 and C4), and the carbons of the phenyl ring. The chemical shifts of C3 and C4 are influenced by the substituents and their stereochemical arrangement.

While a fully assigned spectrum for the title compound is not available in the cited literature, the general principles of NMR spectroscopy for azetidinones can be applied for its characterization.[7]

Biological Significance and Mechanism of Action

The primary biological significance of this compound lies in its role as a precursor to the C13 side chain of Paclitaxel.[2] The specific stereochemistry of this side chain is paramount for the anticancer activity of Paclitaxel.

Signaling Pathway and Mechanism of Action

Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules.[8] This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary process for cell division.[8][9] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[8]

The (3R,4S) stereochemistry of the 3-hydroxy-4-phenyl-2-azetidinone precursor is essential for the correct three-dimensional structure of the final Paclitaxel side chain, which in turn is critical for its high-affinity binding to the tubulin pocket. Molecular dynamics simulations have shown that the side chain, particularly the 2'-hydroxyl group (derived from the 3-hydroxyl group of the azetidinone), forms crucial hydrogen bonds within the binding site.[10]

Below is a simplified representation of the logical relationship leading to the biological effect.

Caption: Logical flow from the chiral precursor to the cellular effects of Paclitaxel.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry. Its well-defined stereochemistry is the cornerstone of its utility in the synthesis of the Paclitaxel side chain, directly influencing the pharmacological activity of this life-saving anticancer drug. The development of efficient stereoselective synthetic routes, particularly chemoenzymatic methods, has been crucial for its availability. A thorough understanding of its stereochemistry, methods of synthesis, and its role in the mechanism of action of taxane-based drugs is essential for researchers and professionals in the field of drug development.

References

- 1. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS 132127-34-5, Pharmaceutical Grade Intermediate at Attractive Price [jigspharma.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aseestant.ceon.rs [aseestant.ceon.rs]

- 9. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Cancer-Fighting Compounds: A Technical Guide to (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

For Immediate Release

A Deep Dive into a Critical Chiral Intermediate for Pharmaceutical Advancement

This technical guide offers an in-depth exploration of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, a chiral intermediate of paramount importance in the pharmaceutical industry. Primarily serving researchers, scientists, and drug development professionals, this document elucidates the synthesis, applications, and profound impact of this molecule, particularly in the creation of taxane-based anticancer agents.

This compound, a β-lactam, is a vital building block renowned for its specific stereochemistry, which is crucial for the biological activity of the final drug products.[1] Its most notable application is in the semi-synthesis of Paclitaxel (Taxol®) and its analogues, which are widely used in chemotherapy.[1][2] The precise three-dimensional arrangement of the atoms in this intermediate is essential for the efficacy of these life-saving medications.[1]

Stereoselective Synthesis: Crafting Chirality

The synthesis of this compound with high enantiomeric purity is a testament to the sophistication of modern synthetic chemistry.[1] Several strategies have been developed to achieve the desired stereoisomer, with the Staudinger [2+2] cycloaddition and enzymatic kinetic resolution being the most prominent methods.

The Staudinger cycloaddition involves the reaction of a ketene with an imine to form the β-lactam ring.[1] By employing chiral auxiliaries, this method can be rendered highly diastereoselective, yielding the desired cis-isomer which leads to the (3R,4S) configuration after subsequent steps.

Enzymatic kinetic resolution offers a highly efficient and environmentally friendly alternative. This method typically starts with a racemic mixture of a precursor, such as cis-3-acetoxy-4-phenyl-2-azetidinone. A lipase, often from Pseudomonas cepacia, selectively hydrolyzes one enantiomer, allowing for the separation of the desired enantiomerically pure acetate and the hydrolyzed alcohol. This process can achieve very high optical purities, often exceeding 99.5% enantiomeric excess (ee).[3]

Quantitative Data on Synthesis

The following tables summarize key quantitative data for the primary synthetic routes to enantiomerically pure this compound and its derivatives.

| Method | Key Step | Starting Materials | Typical Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Staudinger Cycloaddition | [2+2] Cycloaddition | Acyl chloride, Imine | Good to Excellent | >95% (with chiral auxiliary) | cis/trans >99:1 | [1] |

| Enzymatic Resolution | Selective Hydrolysis | Racemic cis-3-acetoxy-4-phenyl-2-azetidinone | >96% (for desired acetate) | >99.5% | N/A | [3] |

| Product | Method | Enzyme | Yield (mol%) | Optical Purity (%) |

| (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone | Enzymatic Hydrolysis | Lipase PS-30 (Pseudomonas cepacia) | 88-90 | 99.5 |

| (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone | Enzymatic Hydrolysis | BMS Lipase (Pseudomonas sp. SC13856) | 88-90 | 99.5 |

The Gateway to Taxol®: The Ojima-Holton β-Lactam Method

The primary significance of this compound lies in its role as a key precursor to the C-13 side chain of Taxol®. The Ojima-Holton β-lactam method is a robust and widely adopted strategy for attaching this side chain to the baccatin III core of the Taxol® molecule.[4]

This process involves the protection of the hydroxyl group of the azetidinone, typically as a silyl ether, followed by N-acylation. The resulting activated β-lactam is then coupled with a protected baccatin III derivative. The strained four-membered ring of the β-lactam is subsequently opened to reveal the complete Taxol® side chain.

Biological Significance: The Taxol® Mechanism of Action

While this compound itself is not known to have significant biological activity, its incorporation into Taxol® is what imparts the potent anticancer properties. Taxol®'s mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[5]

Microtubules are dynamic polymers that undergo constant assembly and disassembly, a process crucial for cell division (mitosis). Taxol® binds to the β-tubulin subunit of the microtubules, promoting their assembly and preventing their depolymerization. This hyper-stabilization of microtubules disrupts the normal mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[5]

Experimental Protocols

Staudinger Cycloaddition for cis-3-Acetoxy-4-phenyl-2-azetidinone

Materials:

-

Acetoxyacetyl chloride

-

N-Benzylidene-p-anisidine (imine)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -20 °C using a suitable cooling bath.

-

Dissolve acetoxyacetyl chloride (1.1 eq) in anhydrous dichloromethane in the dropping funnel.

-

Add the acetoxyacetyl chloride solution dropwise to the stirred imine solution over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford cis-3-acetoxy-4-phenyl-2-azetidinone.

Enzymatic Kinetic Resolution of cis-3-Acetoxy-4-phenyl-2-azetidinone

Materials:

-

Racemic cis-3-acetoxy-4-phenyl-2-azetidinone

-

Lipase from Pseudomonas cepacia (e.g., Lipase PS-30), immobilized or free

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

Procedure:

-

Prepare a suspension of racemic cis-3-acetoxy-4-phenyl-2-azetidinone in phosphate buffer.

-

Add the Pseudomonas cepacia lipase to the suspension. The enzyme loading will depend on its activity and whether it is immobilized.

-

Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC).

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acetate and the formed alcohol.

-

Once the desired conversion is reached, filter off the enzyme (especially if immobilized).

-

Extract the reaction mixture with ethyl acetate.

-

Separate the desired (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone from the hydrolyzed (3S,4R)-3-hydroxy-4-phenyl-2-azetidinone by column chromatography on silica gel.

-

The isolated (3R,4S)-acetate can be hydrolyzed to this compound if needed.

Conclusion

This compound stands as a testament to the power of stereoselective synthesis in modern drug development. Its role as a key chiral intermediate in the synthesis of Taxol® and its analogues has had a profound impact on cancer therapy. The continued refinement of its synthesis, whether through classical organic reactions or biocatalysis, ensures a reliable supply of this critical building block for the production of life-saving medicines. This guide provides a foundational understanding of the importance and technical intricacies surrounding this vital chiral intermediate, empowering researchers and scientists to further innovate in the field of pharmaceutical synthesis.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]

- 5. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidinone Ring: A Cornerstone of Modern Therapeutics

An In-depth Technical Guide on its Role in Biological Activity

The 2-azetidinone, commonly known as the β-lactam ring, is a four-membered cyclic amide that stands as one of the most significant pharmacophores in medicinal chemistry.[1][2][3] Its inherent ring strain makes it susceptible to nucleophilic attack, a chemical reactivity that has been masterfully exploited in the design of potent therapeutic agents.[4] Initially famed for its role in the revolutionary class of β-lactam antibiotics, the versatility of the azetidinone scaffold has since been demonstrated in a wide array of biological contexts, from cholesterol absorption inhibition to antiviral and anticancer activities.[1][2][4][5][6] This guide provides a detailed exploration of the azetidinone ring's role in biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for its evaluation.

Antibacterial Activity: The Classic Mechanism

The most well-established biological role of the azetidinone ring is its antibacterial activity, which is the basis for the majority of antibiotics used worldwide, including penicillins, cephalosporins, carbapenems, and monobactams.[1][2][7]

β-lactam antibiotics exert their bactericidal effect by inhibiting the final steps of peptidoglycan synthesis in the bacterial cell wall.[7][8][9] The strained four-membered ring mimics the D-Ala-D-Ala dipeptide terminus of the nascent peptidoglycan chains.[9] This structural similarity allows the antibiotic to act as a suicide substrate for penicillin-binding proteins (PBPs), which are bacterial transpeptidases essential for cross-linking the peptidoglycan layer.[8][9][10] The antibiotic covalently acylates a serine residue in the active site of the PBP, forming a stable, inactive enzyme-inhibitor complex.[10] This inactivation of PBPs prevents the formation of a rigid cell wall, leading to osmotic instability and ultimately, cell lysis and death.[7][9]

Caption: Inhibition of bacterial cell wall synthesis by azetidinone antibiotics.

The antibacterial efficacy of β-lactam antibiotics is highly dependent on the substituents attached to the core azetidinone ring. Key SAR insights include:

-

The β-Lactam Ring: An intact and strained ring is essential for activity.[4]

-

Acylamino Side Chain at C3: This group is crucial for potent antibacterial activity and influences the spectrum of activity (Gram-positive vs. Gram-negative).[11]

-

Substituents at C4: Modifications at this position can affect stability and antibacterial potency. For example, heteroatom-bound substituents at the 4-position have been shown to yield excellent activity against Gram-negative bacteria.[11]

-

Fused Ring System: The nature of the ring fused to the azetidinone (e.g., thiazolidine in penicillins, dihydrothiazine in cephalosporins) modulates the antibacterial spectrum, PBP affinity, and stability to β-lactamases.

The following table summarizes the Minimum Inhibitory Concentration (MIC) for representative β-lactam antibiotics against common bacterial strains. Lower MIC values indicate higher potency.

| Antibiotic Class | Compound | Organism | MIC (µg/mL) |

| Monobactam | Aztreonam | E. coli | 0.06 - 0.25 |

| P. aeruginosa | 2 - 8 | ||

| Carbapenem | Imipenem | E. coli | 0.12 - 0.5 |

| S. aureus | ≤0.06 | ||

| Cephalosporin | Cefixime | S. pneumoniae | 0.5 - 2 |

| H. influenzae | ≤0.06 - 0.12 | ||

| Penicillin | Amoxicillin | S. pyogenes | ≤0.03 - 0.12 |

| E. faecalis | 0.5 - 2 |

Note: MIC values are illustrative and can vary based on the specific strain and testing conditions.

Cholesterol Absorption Inhibition

A significant non-antibiotic application of the azetidinone scaffold is in the management of hypercholesterolemia. Ezetimibe is the pioneering drug in this class.[12][13]

Ezetimibe lowers plasma cholesterol levels by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[14][15][16] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border membrane of enterocytes.[12][14][17] By binding to NPC1L1, ezetimibe blocks the internalization of the NPC1L1/cholesterol complex, thereby preventing cholesterol from entering the enterocyte.[17] This reduction in cholesterol delivery to the liver leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL cholesterol from the circulation.[15]

Caption: Ezetimibe blocks the NPC1L1-mediated uptake of cholesterol in the intestine.

The discovery of ezetimibe was guided by extensive SAR studies, which are distinct from those for antibacterial agents.[18][19][20]

-

Azetidinone Nucleus: The lactam ring is a critical element for in vivo activity.[18]

-

N1-Substituent: An aryl group (e.g., p-fluorophenyl in ezetimibe) is optimal for activity.

-

C3-Substituent: A hydroxylated alkyl chain at the C3 position is essential. The specific (3R, 3S) stereochemistry is crucial for potency.

-

C4-Substituent: A p-hydroxyphenyl group at the C4 position with (S) configuration provides the highest activity.[18]

The inhibitory activity of ezetimibe and its active metabolite against the NPC1L1 target has been quantified.

| Compound | Core Scaffold | Target | IC₅₀ (nM) | Key Structural Features |

| Ezetimibe | 2-Azetidinone | NPC1L1 | ~3860 | Azetidinone ring with specific aryl and hydroxylated alkyl substituents.[21] |

| Ezetimibe-glucuronide | 2-Azetidinone | NPC1L1 | ~682 | The more active glucuronide metabolite formed in the intestine and liver.[21] |

Other Biological Activities: Enzyme Inhibition

The azetidinone scaffold has been successfully employed as an inhibitor for various other enzymes, demonstrating its wide-ranging therapeutic potential.[1][5][6]

| Target Enzyme | Azetidinone Derivative Class | Example IC₅₀ | Therapeutic Potential |

| Human Chymase | 3-benzyl-4-phenoxy-azetidinones | 0.46 nM | Anti-inflammatory, Cardiovascular diseases[1] |

| Human Leukocyte Elastase | Monocyclic β-lactams | - | Emphysema, Cystic Fibrosis |

| Thrombin | 3-guanidinopropyl-azetidinones | - | Anticoagulant |

| Serine Proteases | Various | - | Anti-inflammatory, Antiviral[5][6] |

Experimental Protocols

The Staudinger [2+2] cycloaddition between a ketene and an imine is a cornerstone of β-lactam synthesis.[1][22]

Caption: A typical experimental workflow for the synthesis of 2-azetidinones.

Detailed Protocol:

-

Reactant Preparation: A mixture of the appropriate Schiff base (imine) (0.002 mol) and triethylamine (0.004 mol) is dissolved in 50 mL of anhydrous 1,4-dioxane.[23]

-

Reaction Initiation: The solution is cooled in an ice bath and stirred mechanically. Chloroacetyl chloride (0.004 mol) is added dropwise over a period of 20-30 minutes, ensuring the temperature remains low.[23]

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 3-5 hours and may be left at room temperature for up to 48 hours to ensure completion.[23] The progress is monitored using Thin Layer Chromatography (TLC).

-

Work-up: The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is concentrated under vacuum.

-

Isolation and Purification: The resulting crude product is poured into ice-cold water to precipitate the solid azetidinone derivative.[23] The solid is collected by filtration, dried, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[23]

This spectrophotometric assay measures the ability of a compound to inhibit β-lactamase, the primary enzyme responsible for bacterial resistance to β-lactam antibiotics.[24][25]

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM phosphate buffer (pH 7.0).

-

Substrate Solution: Prepare a stock solution of Nitrocefin (a chromogenic cephalosporin) in DMSO. Dilute to a working concentration (e.g., 100 µM) in the assay buffer just before use.

-

Enzyme Solution: Reconstitute purified β-lactamase enzyme in assay buffer to a desired concentration.

-

Inhibitor Solutions: Prepare stock solutions of test compounds and a known inhibitor (e.g., Clavulanic Acid) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 50 µL of assay buffer.

-

Add 2 µL of test compound, control inhibitor, or DMSO (for enzyme-only control) to the wells.

-

Add 20 µL of the β-lactamase enzyme solution to all wells except the blank. Mix and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 30 µL of the Nitrocefin substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 490 nm using a microplate reader in kinetic mode.[26]

-

Record readings every 2-3 minutes for 10-30 minutes. The hydrolysis of Nitrocefin results in a color change, leading to an increase in absorbance.

-

-

Data Analysis:

-

Calculate the rate of hydrolysis (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The 2-azetidinone ring is a privileged scaffold in medicinal chemistry, possessing a unique combination of chemical reactivity and structural versatility. Its fundamental role in inhibiting bacterial cell wall synthesis has saved countless lives, and its more recent application in controlling cholesterol absorption has provided a new strategy for managing cardiovascular disease. The continued exploration of azetidinone derivatives reveals a broad spectrum of biological activities, including potent and selective enzyme inhibition against various therapeutic targets.[4][5][27] As synthetic methodologies become more advanced and our understanding of biological pathways deepens, the azetidinone core will undoubtedly continue to serve as a foundation for the discovery and development of novel, life-changing therapeutics.

References

- 1. iipseries.org [iipseries.org]

- 2. ijsr.net [ijsr.net]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 8. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 10. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Ezetimibe - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 16. Pharmacotherapy Update | Ezetimibe (Zetiaâ¢) [clevelandclinicmeded.com]

- 17. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ezetimibe and other azetidinone cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. chemijournal.com [chemijournal.com]

- 24. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 26. Beta Lactamase Inhibitor Screening Assay Kit (Colorimetric) (ab197009) is not available | Abcam [abcam.com]

- 27. ijpsr.com [ijpsr.com]

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a chiral molecule of significant interest in the pharmaceutical industry. Its rigid, strained β-lactam ring and specific stereochemistry make it a valuable building block for the synthesis of a variety of bioactive compounds. This technical guide provides a summary of its known properties, and outlines a general approach to its synthesis and characterization.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [1][2][3] |

| Molecular Weight | 163.18 g/mol | [1] |

| Melting Point | 186 - 190 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Optical Rotation | [α]²⁰_D = +174° to +193° (c=1 in methanol) | [1] |

| CAS Number | 132127-34-5 | [4] |

Significance in Pharmaceutical Synthesis

This compound is a crucial intermediate in stereoselective synthesis, particularly in the preparation of chiral β-lactams. The defined stereochemistry at the C3 and C4 positions is essential for the biological activity of many target molecules. Its applications include the synthesis of components for anti-cancer agents and other therapeutic compounds. The azetidinone core is a key pharmacophore in many antibiotics, and derivatives of this compound are explored for various medicinal applications.

Spectral Data Analysis

Detailed, publicly available spectral data for this compound is limited. However, standard spectroscopic techniques are essential for its characterization.

Recommended Spectroscopic Analysis:

| Technique | Expected Information |

| ¹H NMR | Provides information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons of the phenyl group, the protons on the azetidinone ring, and the hydroxyl proton. |

| ¹³C NMR | Reveals the number of different types of carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the lactam, the carbons of the phenyl ring, and the carbons of the azetidinone ring. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. A strong absorption band characteristic of the β-lactam carbonyl group is expected around 1730-1760 cm⁻¹, along with a broad absorption for the hydroxyl group (-OH) around 3200-3600 cm⁻¹. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z 163. |

Experimental Protocols

General Synthetic Workflow: Staudinger Cycloaddition

The synthesis of a chiral β-lactam such as this compound can be conceptually approached through a stereoselective [2+2] cycloaddition reaction between a ketene and an imine, often employing chiral auxiliaries to control the stereochemistry. A generalized workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

This generalized protocol involves the reaction of a chiral imine with a ketene precursor to form a protected β-lactam intermediate. Subsequent deprotection yields the final desired product. The specific reagents, reaction conditions, and purification methods would need to be optimized to achieve the desired stereoselectivity and yield.

References

An In-Depth Technical Guide to (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A Core Component in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a chiral molecule of significant interest in the pharmaceutical industry. Its rigid, four-membered β-lactam ring, coupled with the specific stereochemistry of its hydroxyl and phenyl groups, makes it a crucial building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on its role as a key intermediate in the development of taxane-based anticancer agents and other therapeutics. Detailed experimental protocols and spectroscopic data are presented to aid researchers in their synthetic and drug discovery endeavors.

Introduction

The β-lactam ring system is a cornerstone of medicinal chemistry, most famously represented by the penicillin and cephalosporin classes of antibiotics. Beyond antibacterial applications, chiral β-lactams are versatile synthetic intermediates. The inherent ring strain of the azetidinone core facilitates controlled ring-opening reactions, providing access to a diverse array of functionalized acyclic structures.

This compound has emerged as a particularly valuable synthon due to its specific stereochemical configuration, which is essential for the biological activity of several important drugs. It is a key precursor to the C-13 phenylisoserine side chain of paclitaxel (Taxol®) and its analogue docetaxel (Taxotere®), two of the most effective and widely used chemotherapeutic agents for the treatment of various cancers, including ovarian, breast, and lung cancer.[1] The precise (3R,4S) stereochemistry of this intermediate is critical for the tubulin-binding activity of the final paclitaxel molecule.

This guide will delve into the structural and physicochemical properties of this compound, provide detailed methodologies for its stereoselective synthesis, and discuss its applications in drug development.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is paramount for its use in multi-step pharmaceutical synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 186 - 190 °C | |

| Optical Rotation [α]²⁰_D | +174° to +193° (c=1 in methanol) | |

| CAS Number | 132127-34-5 |

Table 2: Spectroscopic Data for (3R,4S)-1-Ethoxycarbonyl-3-hydroxy-4-phenyl-2-azetidinone *

| Spectroscopic Technique | Data | Reference |

| Mass Spectrometry (FAB) | m/z (%): 222 (M+1, 38), 194 (29), 164 (100) | |

| Infrared (IR) (KBr) | 3234, 2946-2866, 1760, 1458 cm⁻¹ | |

| ¹³C NMR (75 MHz, CDCl₃) | δ 11.8, 17.4, 17.5, 59.6, 79.9, 127.9, 128.0, 128.1, 136.4, 170.0 ppm |

Stereoselective Synthesis

The synthesis of this compound with high diastereoselectivity and enantiomeric purity is a key challenge. Several synthetic strategies have been developed, with the chiral ester enolate-imine cycloaddition being a prominent and effective method.

Chiral Ester Enolate-Imine Cycloaddition

This powerful method allows for the direct and highly stereocontrolled formation of the β-lactam ring. The reaction involves the condensation of a chiral ester enolate with an imine. The stereochemical outcome is directed by the chiral auxiliary on the ester.

A well-established protocol for this synthesis is the Ojima lactam synthesis, which utilizes a chiral lithium enolate.

Experimental Protocol: Synthesis via Lithium Chiral Ester Enolate-Imine Cycloaddition

This protocol is based on the methodologies reported by Ojima et al.

Step 1: Imine Formation

-

To a solution of benzaldehyde (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add a solution of a suitable primary amine (e.g., p-anisidine, 1.0 eq) in anhydrous CH₂Cl₂.

-

Add anhydrous MgSO₄ to the reaction mixture to scavenge the water formed.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, filter the mixture to remove the MgSO₄ and concentrate the filtrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: Chiral Ester Enolate Formation and Cycloaddition

-

In a separate flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve a chiral ester (e.g., the ester of (S)-mandelic acid and acetic acid, 1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), to the cooled solution to generate the chiral lithium enolate.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

To this enolate solution, add a pre-cooled (-78 °C) solution of the imine from Step 1 in anhydrous THF via cannula.

-

Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the N-aryl, O-chiral auxiliary protected β-lactam.

Step 3: Deprotection

-

The N-aryl group can be removed under oxidative conditions, for example, with ceric ammonium nitrate (CAN) in a mixture of acetonitrile and water.

-

The chiral auxiliary on the hydroxyl group can be removed by hydrolysis under appropriate conditions to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a pivotal intermediate in the semi-synthesis of paclitaxel and docetaxel.[1] The synthesis of the C-13 side chain of these drugs relies on the availability of this chiral β-lactam.

Paclitaxel Side Chain Synthesis

The synthesis of the paclitaxel side chain involves the coupling of the protected this compound with a protected baccatin III core, which is extracted from the needles of the yew tree. The β-lactam is first N-benzoylated and the hydroxyl group is protected. This derivative is then reacted with the C-13 hydroxyl group of the baccatin III core to form an ester linkage. Subsequent deprotection steps yield the final paclitaxel molecule.

Caption: Role in Paclitaxel synthesis.

Other Potential Therapeutic Applications

Derivatives of 3-hydroxy-4-phenyl-2-azetidinone have been investigated for a range of other biological activities. The rigid β-lactam scaffold serves as an excellent template for presenting pharmacophoric groups in a well-defined spatial orientation. Research has explored its use in the development of potential anti-inflammatory and analgesic drugs. These applications often involve the modulation of specific biological pathways, although detailed signaling mechanisms are an area of ongoing research.

Conclusion

This compound is a molecule of high strategic importance in the synthesis of complex pharmaceuticals. Its value is intrinsically linked to its specific stereochemistry, which is crucial for the therapeutic efficacy of blockbuster drugs like paclitaxel. The continued development of efficient and highly stereoselective synthetic routes to this key intermediate is essential for ensuring a stable supply chain for these life-saving medications. Furthermore, the versatility of the β-lactam core suggests that this compound and its derivatives will continue to be valuable platforms for the discovery of new therapeutic agents in various disease areas.

References

Methodological & Application

Synthesis of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A Comprehensive Guide for Researchers

Application Note & Protocols

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of β-lactam rings is a cornerstone of medicinal chemistry. Among these, (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone stands out as a critical chiral intermediate in the synthesis of a variety of therapeutic agents, including potent anticancer drugs. Its specific stereochemistry and functional groups make it an invaluable building block in advanced organic synthesis. This document provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, comparative data, and workflow diagrams to aid in laboratory application.

Introduction

This compound is a key chiral synthon, most notably utilized in the side-chain synthesis of the blockbuster anticancer agent, paclitaxel, and its derivatives. The precise spatial arrangement of the hydroxyl and phenyl groups on the azetidinone core is crucial for its biological activity and its utility as a precursor in complex molecular architectures. The synthesis of this specific diastereomer with high enantiopurity is a significant challenge that has been addressed through several elegant synthetic strategies. This guide focuses on three prominent and effective methods: Enzymatic Kinetic Resolution, Chiral Enolate-Imine Cyclocondensation, and the Staudinger Ketene-Imine Cycloaddition.

Comparative Analysis of Synthesis Protocols

The selection of a synthetic route for this compound often depends on factors such as desired stereochemical purity, scalability, and the availability of specialized reagents or equipment. The following table summarizes the key quantitative data associated with the three primary synthesis methods detailed in this document, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Key Reagents | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages |

| Enzymatic Kinetic Resolution | Racemic cis-3-acetoxy-4-phenyl-2-azetidinone, Lipase (e.g., Pseudomonas cepacia) | >45% (for desired enantiomer) | >99% | Exceptional enantioselectivity, mild reaction conditions. |

| Chiral Enolate-Imine Cyclocondensation | Chiral auxiliary (e.g., (-)-2-phenylcyclohexyl), LDA, N-TMS-benzaldimine | 80-85% | 96-98% | High diastereoselectivity and enantioselectivity in a single step. |

| Staudinger Ketene-Imine Cycloaddition | Substituted imine, acetoxyacetyl chloride, triethylamine | Good to Excellent | Variable, dependent on chiral catalyst/auxiliary | Versatile for a wide range of substituted β-lactams. |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of this compound via the three discussed methods.

Protocol 1: Enzymatic Kinetic Resolution of (±)-cis-3-Acetoxy-4-phenyl-2-azetidinone

This method relies on the stereoselective hydrolysis of a racemic acetate precursor, leaving the desired (3R,4S)-acetate enantiomer unreacted, which is then deprotected.

Step 1: Synthesis of Racemic cis-3-Acetoxy-4-phenyl-2-azetidinone

A common precursor for the enzymatic resolution is the racemic cis-3-acetoxy-4-phenyl-2-azetidinone. This can be synthesized via a [2+2] cycloaddition of acetoxyketene with an appropriate imine.

Step 2: Enzymatic Resolution

-

Preparation: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Substrate Addition: Dissolve or suspend the racemic cis-3-acetoxy-4-phenyl-2-azetidinone in the buffer.

-

Enzyme Addition: Add a commercially available lipase, such as from Pseudomonas cepacia (e.g., Lipase PS-30) or Pseudomonas sp. (BMS lipase). The enzyme can be used in its free form or immobilized on a support for easier recovery and reuse.[1]

-

Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by chiral HPLC. The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining acetate and the hydrolyzed alcohol.

-

Work-up: Upon reaching the desired conversion, extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone, while the aqueous layer will contain the hydrolyzed (3S,4R)-3-hydroxy-4-phenyl-2-azetidinone.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone. This can be further purified by chromatography. Reaction yields of >96% and optical purities of >99.5% for the desired acetate have been reported.[1]

Step 3: Hydrolysis to this compound

-

Reaction: Dissolve the enantiomerically pure (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone in a suitable solvent (e.g., methanol).

-

Base Addition: Add a catalytic amount of a base (e.g., potassium carbonate) to effect the deacetylation.

-

Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: Neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the resulting this compound by recrystallization or column chromatography.

Protocol 2: Chiral Enolate-Imine Cyclocondensation

This highly diastereoselective and enantioselective method utilizes a chiral auxiliary to direct the stereochemical outcome of the cyclization.

-

Preparation of the Chiral Ester: Synthesize the acetate ester of a chiral alcohol, for example, (-)-2-phenylcyclohexyl TIPSO-acetate. The triisopropylsilyl (TIPS) group serves as a bulky protecting group for the hydroxyl function.

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chiral ester in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) in THF dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 2 hours to ensure complete formation of the chiral lithium enolate.

-

Imine Addition: To the cold enolate solution, add a solution of N-trimethylsilyl (N-TMS) benzaldimine in THF.

-

Reaction and Cyclization: Stir the reaction mixture at -78 °C and then allow it to gradually warm to room temperature. The cyclocondensation reaction occurs to form the β-lactam ring.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate.

-

Purification and Deprotection: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product, (3R,4S)-3-TIPSO-4-phenyl-β-lactam, can be purified by column chromatography. Subsequent removal of the TIPS protecting group (e.g., with a fluoride source like TBAF) and the chiral auxiliary will yield the target this compound. This method has been reported to produce the desired cis-β-lactam with 96–98% enantiomeric excess in 80–85% yield.

Protocol 3: Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction is a classical and versatile method for the synthesis of β-lactams. To achieve the desired cis-stereochemistry and enantioselectivity, a chiral catalyst or auxiliary is typically employed.

-

Imine Formation: Prepare the desired imine by condensing benzaldehyde with a suitable amine. The choice of the amine can influence the stereochemical outcome if a chiral amine is used as an auxiliary.

-

Ketene Generation (in situ): In a reaction vessel under an inert atmosphere, dissolve the imine and a tertiary amine base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C. To this solution, slowly add acetoxyacetyl chloride. The triethylamine will react with the acyl chloride to generate the acetoxyketene in situ.

-